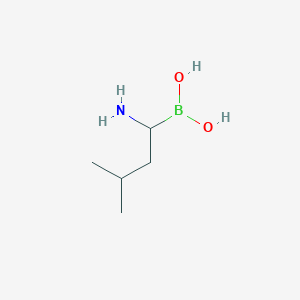
(1-Amino-3-methylbutyl)boronic acid
Übersicht
Beschreibung
“(1-Amino-3-methylbutyl)boronic acid” is an important compound with unique properties that make it a vital component in various scientific experiments. It is used as a reactant for selective copper-promoted cross-coupling with aromatic amines . The molecular formula is C5H14BNO2 .
Synthesis Analysis
The synthesis of α-aminoboronic acids, which includes “this compound”, involves highly stereoselective syntheses and asymmetric procedures leading to the stereocontrolled generation of α-aminoboronic acid derivatives . The preparation of acyclic, carbocyclic, and azacyclic α-aminoboronic acid derivatives is covered .Molecular Structure Analysis
The molecular formula of “this compound” is C5H14BNO2 . The average mass is 130.981 Da and the monoisotopic mass is 131.111755 Da .Chemical Reactions Analysis
Boronic acids, including “this compound”, are used in Suzuki–Miyaura (SM) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of SM coupling originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .Physical And Chemical Properties Analysis
Boronic acids, including “this compound”, are soluble in water and ethanol (i.e., polar solvents) and insoluble in non-polar solvents like benzene, ether, etc .Wissenschaftliche Forschungsanwendungen
Pharmacokinetics and Proteasome Inhibition :
- CEP-18770, a novel proteasome inhibitor for anticancer treatment, is structurally related to (1-Amino-3-methylbutyl)boronic acid. A high-performance liquid chromatography-tandem mass spectrometry method was developed to study its pharmacokinetics in cancer patients, marking the first such study for a boronic-acid-based proteasome inhibitor in human plasma (Sala et al., 2010).
Boron Neutron Capture Therapy Agents :
- Boronated unnatural cyclic amino acids, structurally similar to this compound, were synthesized for potential use in neutron capture therapy. These compounds showed promise in enhancing the treatment of cancer through neutron capture therapy (Kabalka, Wu, & Yao, 2008).
Fluorescent Chemosensors :
- Boronic acid compounds, including this compound derivatives, are used in fluorescent sensors to detect biological substances. This is crucial for disease prevention, diagnosis, and treatment (Huang et al., 2012).
Synthesis and Structural Studies :
- Research has been conducted on the synthesis and crystal structure of amino-3-fluorophenyl boronic acids, which are relevant to glucose sensing materials and have various applications in the synthesis of biologically active compounds (Das et al., 2003).
Sensing Applications :
- Boronic acids, including this compound, have been used in diverse sensing applications. Their interaction with diols and Lewis bases enables their use in biological labeling, protein manipulation, and development of therapeutics (Lacina, Skládal, & James, 2014).
Catalysis and Organic Synthesis :
- Boronic acid compounds
Biomedical Applications of Boronic Acid Polymers :
- Boronic acid-containing polymers, which can include derivatives of this compound, have shown significant potential in biomedical applications, such as in the treatment of HIV, obesity, diabetes, and cancer (Cambre & Sumerlin, 2011).
Selective Inhibition of Serine Proteases :
- Enantiomeric 1-acetamido boronic acids, structurally related to this compound, have been evaluated as inhibitors of serine proteases, showing significant potential in medicinal chemistry (Martichonok & Jones, 1996).
Structure-Reactivity Relationships in Complexation :
- Studies on various boronic acids, potentially including this compound, have focused on understanding structure-reactivity relationships in complexation with diols, which is critical for their application in sensing and materials chemistry (Brooks, Deng, & Sumerlin, 2018).
Anion Recognition by Arylboronic Acids :
- Arylboronic acids, related to this compound, have been studied for
Zukünftige Richtungen
Boronic acids, including “(1-Amino-3-methylbutyl)boronic acid”, are increasingly utilized in diverse areas of research . They are used in various sensing applications, chemical biology, medicinal chemistry, biomedical devices, and material chemistry . The key interaction of boronic acids with diols allows utilization in various areas ranging from biological labeling, protein manipulation and modification, separation, and the development of therapeutics .
Wirkmechanismus
Target of Action
Boronic acids, in general, are known to interact with proteins and enzymes, often inhibiting their function .
Mode of Action
(1-Amino-3-methylbutyl)boronic acid is a boronic acid derivative. Boronic acids are known for their ability to form reversible covalent complexes with molecules that have cis-diols, such as sugars . This property allows them to interact with various biological targets. In the context of the Suzuki–Miyaura (SM) cross-coupling reaction, boronic acids participate in transmetalation, a process where they transfer their organic groups to a metal catalyst .
Biochemical Pathways
Boronic acids are integral to the suzuki–miyaura cross-coupling reaction, a widely-used method for forming carbon-carbon bonds . This reaction is crucial in various biochemical synthesis processes.
Result of Action
Boronic acids are known to inhibit the function of their target proteins and enzymes, which can lead to various downstream effects depending on the specific targets involved .
Action Environment
It’s worth noting that the suzuki–miyaura cross-coupling reaction, which involves boronic acids, is known for its mild and functional group tolerant reaction conditions . This suggests that the reaction can occur in a variety of environmental conditions.
Eigenschaften
IUPAC Name |
(1-amino-3-methylbutyl)boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H14BNO2/c1-4(2)3-5(7)6(8)9/h4-5,8-9H,3,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMGMQYRPZOGZFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C(CC(C)C)N)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14BNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.98 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



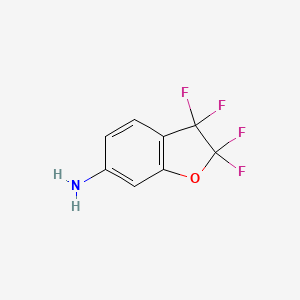
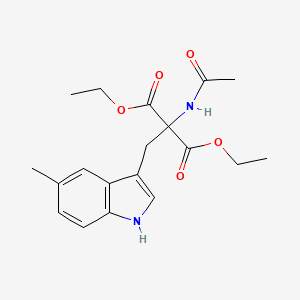
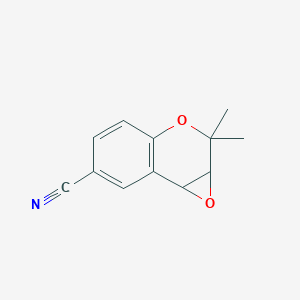
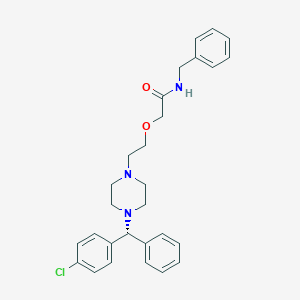
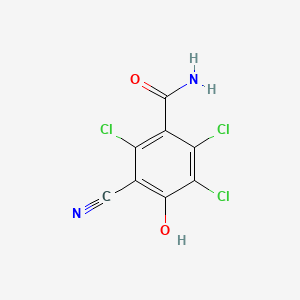

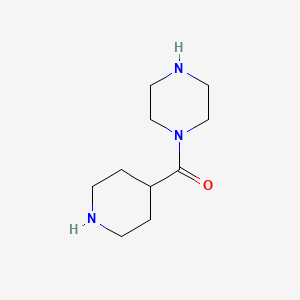
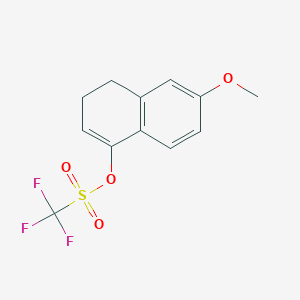
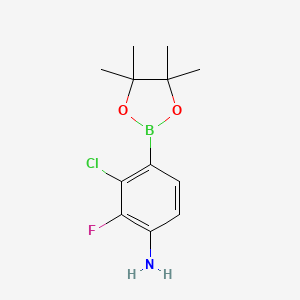

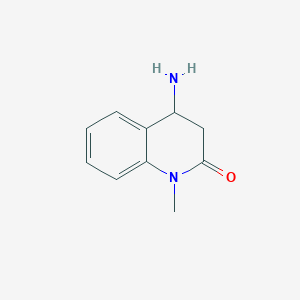
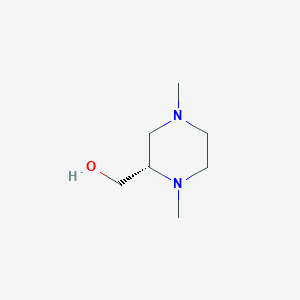

![2-(Pyrazolo[1,5-A]pyrimidin-2-YL)acetic acid](/img/structure/B3319713.png)